Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-
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Overview
Description
Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)-: is a synthetic organic compound characterized by its unique structure, which includes a benzamide moiety linked to a naphthylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- typically involves the condensation of 2,3-dichloro-1,4-naphthoquinone with benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, allowing the formation of the desired product through nucleophilic addition and subsequent dehydration.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and benzamide derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for developing new therapeutic agents.
Medicine
Medically, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism by which Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities. For example, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone derivatives: These compounds share the naphthoquinone moiety and exhibit similar chemical reactivity.
Benzamide derivatives: Compounds with the benzamide group show comparable biological activities and synthetic applications.
Uniqueness
Benzamide, N-(1,4-dihydro-2,3-dichloro-4-oxo-1-naphthylidene)- is unique due to the presence of both benzamide and naphthoquinone moieties, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications and makes it a versatile compound in research and industry.
Properties
IUPAC Name |
N-(2,3-dichloro-4-oxonaphthalen-1-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO2/c18-13-14(19)16(21)12-9-5-4-8-11(12)15(13)20-17(22)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYMUVRSBYYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2C3=CC=CC=C3C(=O)C(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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